Boc-D-his(3-ME)-OH
Description
Significance of Protected Amino Acid Derivatives in Chemical Biology
Protected amino acid derivatives are essential in chemical biology for the controlled and sequential synthesis of peptides, known as solid-phase peptide synthesis (SPPS). merckmillipore.com Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, temporarily block the reactive amino group of an amino acid. This allows for the specific formation of a peptide bond between the carboxyl group of one amino acid and the unprotected amino group of another. merckmillipore.com This systematic approach prevents unwanted side reactions and ensures the correct amino acid sequence in the resulting peptide. merckmillipore.com
The use of protecting groups extends to the side chains of amino acids, especially for those with reactive functional groups like the imidazole (B134444) ring of histidine. peptide.com Protecting the side chain prevents it from interfering with the peptide bond formation or other chemical modifications during the synthesis. peptide.com This strategy allows for the creation of peptides with specific modifications and functionalities, which are invaluable for studying protein structure, function, and interactions. researchgate.net
Overview of Boc-D-his(3-ME)-OH as a Specialized Building Block for Advanced Constructs
This compound is a unique amino acid derivative that incorporates three key modifications to the natural amino acid L-histidine:
Boc Protecting Group: The N-alpha-tert-butyloxycarbonyl (Boc) group protects the amino group, enabling its use in Boc-based solid-phase peptide synthesis. chemimpex.com
D-Configuration: It possesses the D-enantiomeric form of histidine, which is the mirror image of the naturally occurring L-histidine. vulcanchem.com The incorporation of D-amino acids into peptides can increase their resistance to enzymatic degradation, enhancing their stability and potential as therapeutic agents. sigmaaldrich.com
3-Methyl Imidazole Ring: The imidazole ring of the histidine side chain is methylated at the 3-position (also referred to as the π-position). iris-biotech.denih.gov This modification alters the electronic and steric properties of the imidazole ring, influencing its ability to participate in hydrogen bonding and metal ion coordination. vulcanchem.comrsc.org
These modifications make this compound a highly specialized building block. Its use in peptide synthesis allows researchers to create peptides with enhanced stability and to probe the specific roles of histidine residues in biological processes. chemimpex.com The 3-methyl group can also prevent certain post-translational modifications, providing a tool to study the significance of such modifications.
Historical Context and Evolution of Imidazole-Methylated Histidine Analogs in Research
The study of histidine and its analogs has been a long-standing area of interest in biochemistry and medicinal chemistry. The unique properties of the imidazole ring, with a pKa near physiological pH, allow it to act as both a proton donor and acceptor in enzymatic reactions. rsc.org
The synthesis and investigation of imidazole-methylated histidine analogs arose from the desire to understand the distinct roles of the two nitrogen atoms in the imidazole ring, the N-π (N-1) and N-τ (N-3) nitrogens. nih.govnih.gov Early research focused on differentiating the functions of these two nitrogens in catalysis and protein structure.
With the advancement of peptide synthesis techniques, the incorporation of these methylated analogs into peptides became feasible. This allowed for more detailed structure-activity relationship studies. For instance, comparing the activity of a peptide containing 1-methylhistidine versus 3-methylhistidine can provide insights into the specific hydrogen bonding or coordination interactions required for biological activity. mdpi.com The development of various histidine analogs, including those with conformational constraints and different substituents, has further expanded the toolbox for peptide and protein engineering. nih.govresearchgate.net
The evolution of this field has led to the commercial availability of a range of protected and methylated histidine derivatives, including this compound, facilitating their broader use in academic and industrial research. preview-site.chpeptart.ch
Compound Profile
| Property | Value |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-3-methyl-D-histidine iris-biotech.de |
| Synonyms | Boc-D-His(pi-Me)-OH, (R)-2-(t-butoxycarbonylamino)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid iris-biotech.de |
| CAS Number | 200871-84-7 iris-biotech.de |
| Molecular Formula | C12H19N3O4 iris-biotech.de |
| Molecular Weight | 269.3 g/mol iris-biotech.de |
| Appearance | Slightly yellowish powder vulcanchem.com |
| Purity | ≥99% (TLC) jk-sci.com |
| Storage Temperature | 2-8°C iris-biotech.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFLUIZBZNCTI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428615 | |
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200871-84-7 | |
| Record name | BOC-D-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D His 3 Me Oh and Its Derivatives
Established Synthetic Routes for Nα-Boc-Protected Imidazole-Methylated D-Histidine
The synthesis of Boc-D-his(3-ME)-OH requires careful control over the protection of the α-amino group and the regioselective methylation of the imidazole (B134444) ring of D-histidine.
Regioselective N-Alkylation and Acylation Strategies on the Imidazole Ring
Methylation of the histidine imidazole ring can occur at either the N1 (τ) or N3 (π) position. For this compound, methylation is specified at the 3-position (N3 or π). Achieving regioselectivity is crucial to avoid forming the undesired N1-methylated isomer.
While direct methylation of histidine can be challenging due to the presence of both imidazole nitrogens, strategies often involve protecting the α-amino and carboxyl groups first. The Boc group is typically introduced onto the α-amino group of D-histidine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions organic-chemistry.org.
Regioselective methylation of the imidazole ring has been explored for various histidine derivatives. For instance, N-alkylation of protected histidine derivatives using methylating agents like methyl iodide (MeI) in the presence of a base (e.g., KOtBu, NaH) has been employed google.com. The choice of protecting groups and reaction conditions significantly influences the regioselectivity. Some studies on protein histidine methylation indicate that the N3 position is often targeted for methylation by specific enzymes like SETD3 osti.govbiorxiv.org. In chemical synthesis, the tautomeric nature of the imidazole ring and the relative nucleophilicity of the N1 and N3 atoms can be exploited. For example, N-alkylation of Nα-Boc-L-histidine derivatives with methyl iodide has been reported, with conditions optimized to favor specific isomers google.com. The synthesis of 3-methyl-D-histidine itself, prior to Boc protection, would involve similar regioselective methylation strategies chemsrc.com.
Stereochemical Control and Chiral Purity in Synthetic Pathways
Maintaining the D-chirality of histidine throughout the synthetic process is paramount, as epimerization (racemization) can lead to the formation of the L-enantiomer, which may alter the biological activity of peptides incorporating this residue. Histidine is particularly prone to racemization during peptide coupling reactions due to the proximity of the imidazole Nπ lone pairs to the α-carbon hydrogen, which can be deprotonated under activation conditions peptide.commdpi.comamazonaws.com.
To mitigate racemization during the synthesis of this compound, careful selection of reaction conditions and protecting groups is essential. The Boc group itself offers some steric hindrance and electronic effects that can reduce the basicity of the imidazole nitrogen, thereby lowering the likelihood of α-hydrogen deprotonation . However, for enhanced chiral integrity, specific imidazole protecting groups like trityl (Trt) or p-methoxybenzyloxymethyl (Mbom) are often used in conjunction with Boc protection in Fmoc-based SPPS amazonaws.comresearchgate.net. While the prompt specifies this compound, implying the 3-methyl group is a permanent modification, the synthesis of the 3-methyl-D-histidine precursor must also ensure chiral purity. Methods for synthesizing D-histidine derivatives generally start from D-histidine or employ stereoselective synthesis routes that preserve or establish the desired stereochemistry cambridge.orgthieme-connect.comacs.org. Analytical techniques such as chiral HPLC or polarimetry are used to confirm the enantiomeric purity of the final product.
Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is designed as a building block for SPPS, particularly within the Boc/Bzl strategy.
Compatibility with Boc-based SPPS and Related Protecting Group Schemes
The Boc-based SPPS strategy involves using the tert-butyloxycarbonyl (Boc) group for Nα-amino protection and benzyl (B1604629) (Bzl) or related groups for side-chain protection. These protecting groups are typically removed using strong acids like trifluoroacetic acid (TFA).
This compound, with its Nα-Boc protection, is directly compatible with Boc-based SPPS. The 3-methyl modification on the imidazole ring might influence the need for additional imidazole protection. Standard histidine derivatives used in Boc-SPPS often employ side-chain protecting groups on the imidazole ring, such as tosyl (Tos) or 2,4-dinitrophenyl (Dnp), to prevent side reactions and racemization google.compeptide.compeptide.com. The presence of the methyl group at the N3 position may inherently alter the reactivity of the imidazole ring and potentially reduce the need for additional protection, depending on the specific coupling conditions. However, if the 3-methyl group is introduced without prior protection of the N1 position, or if it does not fully passivate the imidazole's reactivity, additional protection might still be considered. For example, Boc-His(Trt)-OH is commonly used in Boc-SPPS, where the Trt group protects the imidazole chempep.comgoogle.com. The specific properties of this compound in terms of its imidazole ring's reactivity and stability under SPPS conditions would dictate whether additional side-chain protection is necessary or if the 3-methyl group itself confers sufficient stability.
Optimization of Coupling Reactions and Minimization of Side Reactions
Histidine residues are notorious for their propensity to racemize during peptide coupling, especially in Boc-SPPS. Strategies to minimize side reactions, including racemization and aggregation, are critical for successful peptide synthesis.
The choice of coupling reagents and conditions is paramount. Common coupling reagents used in Boc-SPPS include dicyclohexylcarbodiimide (B1669883) (DCC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or uronium/phosphonium-based reagents like HBTU, HATU, or PyBOP peptide.commdpi.com. For histidine, using additives like HOBt or HOAt is crucial for suppressing racemization peptide.com. Elevated temperatures or prolonged reaction times can exacerbate racemization amazonaws.comunifi.it. Studies comparing different histidine derivatives have shown that while Trt protection offers some benefit, other groups like Mbom or even Boc can provide comparable or better results in reducing epimerization under specific conditions amazonaws.comunifi.it. For instance, Fmoc-His(Boc)-OH has been shown to reduce epimerization compared to Fmoc-His(Trt)-OH under certain high-temperature coupling conditions amazonaws.com. The specific effectiveness of this compound would depend on its ability to resist racemization during activation and coupling. Optimization might involve testing various coupling reagents (e.g., HATU, DIC/Oxyma Pure) and conditions (temperature, solvent, reaction time) to achieve high coupling efficiency and minimal D-isomer formation.
Table 1: Histidine Derivatives and Their Properties in SPPS
| Derivative | Nα Protection | Imidazole Protection | Racemization Suppression | SPPS Strategy | Notes |
| Boc-His(Trt)-OH | Boc | Trityl (Trt) | Moderate to Good | Boc | Trt group is acid-labile, compatible with Boc chemistry. Offers protection against side reactions but can still lead to racemization under harsh conditions amazonaws.comchempep.comgoogle.com. |
| Boc-His(Tos)-OH | Boc | Tosyl (Tos) | Good | Boc | Tosyl group is a common imidazole protecting group. Cleaved under mild acid conditions peptide.com. |
| Boc-His(Dnp)-OH | Boc | 2,4-Dinitrophenyl (Dnp) | Good | Boc | Dnp group is stable to acid but removed by nucleophiles. Byproducts are colored, requiring careful purification peptide.com. |
| Boc-His(Bom)-OH | Boc | Benzyloxymethyl (Bom) | Very Good | Boc | Bom group offers excellent protection against racemization but is more costly and difficult to prepare researchgate.netcymitquimica.com. |
| This compound | Boc | 3-Methyl | Potentially Good | Boc | The 3-methyl group's effect on racemization is specific. May offer inherent stability or require complementary strategies. Compatibility with Boc-SPPS is expected chemsrc.comiris-biotech.de. |
| Fmoc-His(Trt)-OH | Fmoc | Trityl (Trt) | Moderate | Fmoc | Commonly used in Fmoc-SPPS. Trt group aids in reducing racemization but is not fully effective amazonaws.com. |
| Fmoc-His(Boc)-OH | Fmoc | Boc | Good | Fmoc | Boc group on imidazole side chain offers good protection against epimerization, especially at elevated temperatures, compared to Trt in Fmoc chemistry amazonaws.comunifi.it. |
| Fmoc-His(π-Mbom)-OH | Fmoc | π-Methoxybenzyloxymethyl (π-Mbom) | Excellent | Fmoc | π-Mbom group is highly effective in suppressing racemization but is expensive and less available amazonaws.comresearchgate.net. |
Preparation of Related D-Histidine Derivatives and Analogs
The synthesis of modified histidine derivatives extends beyond simple methylation. Researchers have explored various modifications to the imidazole ring and the amino acid backbone to study their impact on peptide properties or to develop novel building blocks for peptide synthesis and drug discovery.
Examples include:
N1-Methylated Histidine: Synthesis of 1-methyl-L-histidine has been achieved through regioselective methylation of L-histidine derivatives .
Other Imidazole Modifications: Derivatives with different alkyl or aryl groups attached to the imidazole ring, or modifications to the C2 position of the imidazole ring, have been synthesized for various applications, including as cross-linkers or probes for biological studies thieme-connect.comrsc.orgnih.govthieme-connect.comresearchgate.net.
Backbone Modifications: Analogs where the imidazole ring is replaced by other heterocyclic moieties, such as triazoles, have been synthesized to investigate structure-activity relationships researchgate.netoup.com.
Stereoisomers: Synthesis of D-amino acid analogs, such as D-histidine derivatives, is crucial for creating peptides with altered biological properties or for specific therapeutic applications cambridge.orgacs.org.
These related derivatives often employ similar synthetic strategies involving protection, regioselective functionalization, and careful control of stereochemistry, highlighting the ongoing efforts to expand the repertoire of amino acid building blocks for peptide chemistry.
Compound Name Table
this compound
D-histidine
3-methylhistidine
1-methylhistidine
Nα-Boc-D-histidine
Nα-Boc-3-methyl-D-histidine
Nα-Boc-L-histidine
Boc-His(Trt)-OH
Fmoc-His(Trt)-OH
Fmoc-His(Boc)-OH
Fmoc-His(π-Mbom)-OH
Boc-His(Tos)-OH
Boc-His(Dnp)-OH
Boc-His(Bom)-OH
Nα-Boc-Nτ-tosyl-L-histidine
Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine
Nα-Boc-Nτ-benzyloxymethyl-L-histidine
Nα-Boc-Nπ-2-naphthylmethoxymethyl-L-histidine
Nα-Boc-Nτ-phenyl-L-histidine
Nα-Boc-L-phenylalanine
Nα-Boc-serine
Nα-Boc-D-serine
H-D-His(3-Me)-OH
(R)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
(R)-2-(t-butoxycarbonylamino)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
Applications in Peptide Synthesis and Peptide Chemistry Research
Design and Construction of Bioactive Peptides and Peptidomimetics
The incorporation of Boc-D-his(3-ME)-OH is instrumental in the rational design of peptides with tailored biological activities and improved physicochemical properties.
Researchers frequently utilize this compound in the synthesis of peptide-based therapeutics where precise control over amino acid sequences is paramount for achieving desired biological functions chemimpex.com. Its structure allows for selective deprotection during synthesis, enabling its integration into complex molecular architectures chemimpex.com. While direct examples of its use in macrocycle synthesis are not explicitly detailed in the provided search results, modified histidine derivatives, in general, are employed in the construction of peptide macrocycles, which are gaining prominence due to their unique structural and biological properties thieme-connect.commdpi.comrochester.edursc.org. The ability to incorporate specific amino acid modifications is key to fine-tuning the properties of these cyclic structures.
Incorporation into Complex Peptide Sequences and Macrocycles
Modulation of Peptide Solubility and Pharmacokinetic Properties for Research Applications
The unique structure of this compound, particularly the 3-methylimidazole group, is noted to enhance the stability and solubility of peptides chemimpex.com. This improved solubility is critical for various applications in drug formulation and biochemistry chemimpex.com. Furthermore, the compound is recognized for its ability to enhance the pharmacokinetic properties of peptides, making it a preferred choice for researchers developing novel therapeutic agents chemimpex.com. Enhanced stability and solubility can lead to improved bioavailability and efficacy in research applications.
Engineering of Conformationally Constrained Peptidic Systems
This compound serves as a valuable tool in the engineering of peptides with specific conformational constraints, which is essential for designing molecules with precise biological activities and receptor interactions.
The inclusion of D-amino acid residues, such as in this compound, is a well-established strategy to enhance the biological activity and proteolytic stability of peptides vulcanchem.comresearchgate.net. Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, leading to a longer in vivo half-life and improved stability vulcanchem.comresearchgate.net. This resistance to proteolysis is a key advantage for developing peptide-based therapeutics and research tools. Furthermore, the incorporation of D-amino acids can subtly alter peptide conformation, potentially leading to enhanced binding affinities or receptor selectivity, thereby improving biological activity researchgate.netnih.gov.
Role in Pharmaceutical Research and Drug Discovery
Development of Therapeutic Peptides Targeting Specific Biological Pathways
The incorporation of modified amino acids like Boc-D-his(3-ME)-OH is instrumental in creating therapeutic peptides that can precisely target specific biological pathways. Histidine residues are known for their roles in protein interactions, metal binding, and catalytic activity, and modifications to this residue can fine-tune these functions nih.govresearchgate.netrsc.orgrsc.org.
Design of Peptide-Based Drug Candidates with Improved Efficacy and Selectivity
The 3-methyl ether modification on histidine can alter its electronic properties and steric bulk, potentially leading to improved binding affinity and selectivity for target receptors or enzymes chemimpex.commdpi.comnih.govnih.govpeptart.ch. By carefully designing peptide sequences that include this compound, researchers aim to develop drug candidates with enhanced efficacy and reduced off-target effects. The D-configuration of histidine can also confer increased resistance to enzymatic degradation, prolonging the peptide's half-life in vivo chemicalbook.compeptide.com.
Exploration of Receptor Interactions and Binding Affinities
The imidazole (B134444) ring of histidine is known to participate in crucial interactions within receptor binding pockets, often through hydrogen bonding or metal coordination nih.govresearchgate.netnih.gov. Modifications such as the 3-methyl ether can subtly alter the pKa of the imidazole nitrogen or introduce steric constraints, thereby influencing how the peptide interacts with its target receptor. This allows for the exploration and optimization of binding affinities, which is critical for developing potent and selective peptide drugs. For instance, studies on melanocortin receptor-binding peptides have shown that the presence and position of histidine residues can significantly impact receptor interactions nih.gov.
Applications in Bioconjugation Strategies for Targeted Delivery Research
This compound can be utilized in bioconjugation strategies to create targeted drug delivery systems. The histidine residue itself can serve as a conjugation point, for example, through its imidazole nitrogen, for attaching therapeutic payloads, imaging agents, or targeting moieties nih.govresearchgate.netrsc.orgrsc.org. The Boc protecting group ensures that the histidine residue remains available for modification or incorporation into larger constructs during synthesis, while the 3-methyl ether modification might offer unique properties for such conjugations. Research into histidine-specific bioconjugation methods highlights its potential in creating complex molecular architectures for targeted delivery nih.govresearchgate.netrsc.orgrsc.org.
Contribution to the Discovery of Novel Therapeutic Agents
The availability of modified amino acids like this compound accelerates the discovery of novel therapeutic agents by providing researchers with versatile tools to build complex peptide structures with tailored properties.
Research in Areas such as Neurological Disorders and Oncology
Peptide-based therapeutics are increasingly being explored for their potential in treating neurological disorders and various types of cancer eurekaselect.comacs.orgmdpi.com. Modified histidines can be incorporated into peptides designed to cross the blood-brain barrier or to target specific cancer cell surface receptors. For example, histidine-rich peptides have shown promise in gene therapy applications and as components of drug delivery systems for cancer treatment acs.orgoup.comlongdom.org. The specific modifications on this compound may offer advantages in stability or target engagement relevant to these disease areas.
Development of Enzyme Inhibitors and Modulators based on Peptide Scaffolds
Histidine residues are frequently found in the active sites of enzymes, playing critical roles in catalysis and substrate binding nih.govrsc.org. By incorporating modified histidines, researchers can design peptides that act as potent enzyme inhibitors or modulators. For instance, peptides containing histidine have been investigated as inhibitors of matrix metalloproteinases (MMPs) mdpi.com and histidine methyltransferases like SETD3 rsc.orgnih.gov. The methyl ether modification on this compound could influence its interaction with enzyme active sites, potentially leading to the development of novel enzyme-targeted therapies.
Compound Information Table
Contributions to Enzyme Studies and Protein Engineering
Investigation of Enzyme-Peptide Interactions and Protein Folding Mechanisms
The incorporation of Boc-D-his(3-ME)-OH into peptide chains provides a valuable method for probing the intricate dance of enzyme-peptide interactions and the complex process of protein folding. The presence of the 3-methyl group offers a unique probe to dissect the specific roles of histidine residues in these fundamental biological processes.
Role of Histidine Residues in Enzyme Catalysis and Metal Ion Coordination
Histidine is a uniquely versatile amino acid in enzyme active sites, capable of acting as a general acid or base, a nucleophile, and a metal ion coordinator. researchgate.netrsc.org The imidazole (B134444) side chain's pKa is near physiological pH, allowing it to shuttle protons effectively. rsc.org Methylation at the N-3 position, as in this compound, fixes the tautomeric state of the imidazole ring and alters its electronic properties, providing a powerful tool to investigate the precise role of a specific nitrogen atom in catalysis. biorxiv.org
Studies have shown that the nitrogen atoms of the histidine imidazole ring are crucial for coordinating with various metal ions, such as Zn(II), Fe(II), and Cu(II), which are often essential for the catalytic activity and structural stability of metalloproteins. researchgate.netchemimpex.com By incorporating 3-methyl-histidine, researchers can elucidate the importance of a specific nitrogen atom's availability for metal binding. If methylation at the N-3 position disrupts or alters metal coordination, it provides strong evidence for the direct involvement of that nitrogen in the enzyme's function. While direct studies using this compound for this purpose are not extensively documented, the principles derived from studies with 3-methyl-L-histidine are applicable. For instance, the replacement of a key metal-binding histidine with 3-methyl-L-histidine in mannose-6-phosphate (B13060355) isomerase demonstrated the functional substitution of a critical ligand. rsc.org
The use of histidine analogues is a key strategy for probing protein structure and function. rsc.org The introduction of this compound can help to understand the steric and electronic requirements of an enzyme's active site.
Impact on Protein Stability and Functionality
While extensive studies specifically on the impact of this compound on protein stability are limited, research on related modifications provides valuable insights. For example, the substitution of L-amino acids with D-amino acids in peptides is a known strategy to enhance proteolytic stability. nih.gov Therefore, the D-configuration of this compound can be leveraged to create peptides with increased resistance to degradation by proteases. The stability of peptides is a critical factor in the development of therapeutic agents. nih.gov
Rational Design and Evolution of Enzyme Catalytic Centers
This compound and its deprotected form, 3-methyl-D-histidine, are valuable assets in the rational design and directed evolution of enzymes with novel or enhanced catalytic activities. The ability to precisely modify the properties of a catalytic histidine residue opens up new avenues for creating bespoke biocatalysts.
Genetic Encoding of Histidine Analogs for Biocatalyst Development
A groundbreaking approach in protein engineering is the site-specific incorporation of unnatural amino acids into proteins using an expanded genetic code. nih.gov This has been successfully applied to 3-methyl-L-histidine, where an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair facilitates its incorporation in response to an amber stop codon. nih.gov This technique allows for the precise replacement of a specific histidine residue in an enzyme with its 3-methylated counterpart, enabling detailed studies of its function and the development of improved biocatalysts. nih.gov
While this technology has primarily focused on the L-isomer, the principles underscore the potential of using D-amino acids like 3-methyl-D-histidine in chemo-enzymatic synthesis to create novel biocatalysts. The ability to introduce a 3-methylated histidine provides a powerful tool for enzyme design and engineering. nih.gov
Fine-tuning Imidazole Properties (e.g., pKa, nucleophilicity) for Enhanced Enzyme Activity
Methylation of the imidazole ring at the N-3 position prevents protonation at this site and can subtly alter the pKa of the other nitrogen (N-1), thereby fine-tuning the electronic properties of the histidine side chain. nih.gov This modification can significantly impact the nucleophilicity of the imidazole ring, a critical factor in many enzymatic reactions where histidine acts as a nucleophilic catalyst. nih.gov
For example, 3-methyl-L-histidine has been shown to act as a potent catalytic nucleophile, leading to the development of artificial hydrolases. rsc.org The incorporation of Nδ-methyl histidine (equivalent to 3-methyl-histidine) into an esterase was shown to significantly enhance its hydrolytic activity. This enhancement is attributed to the altered pKa and increased nucleophilicity of the methylated imidazole. nih.gov These findings highlight the potential of using this compound in the solid-phase synthesis of peptide-based catalysts with tailored activities.
| Enzyme | Original Residue | Substituted Residue | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Esterase OE1.3 | Histidine | Nδ-methyl histidine | Enhanced hydrolytic activity | |
| Myoglobin (B1173299) | Histidine | Nδ-methylhistidine | Improved peroxidase and carbene transferase activities | nih.gov |
| Mannose-6-phosphate isomerase | Histidine | 3-methyl-L-histidine | Functional substitution of a key metal binding ligand | rsc.org |
Studies on Heme-Dependent Enzymes and Axial Histidine Ligands
In many heme-dependent enzymes, a histidine residue serves as an axial ligand to the heme iron, playing a crucial role in modulating the redox potential and catalytic activity of the enzyme. researchgate.netrsc.org The incorporation of 3-methyl-histidine at this position provides a unique opportunity to probe the electronic environment of the heme center and its influence on catalysis.
The methylation of the axial histidine can alter the electron-donating properties of the imidazole ring, which in turn affects the reactivity of the heme iron. Studies using 3-methyl-L-histidine have demonstrated that this modification can lead to significant improvements in the activity of heme enzymes for various reactions, including carbene transfer. rsc.orgnih.gov For instance, replacing the proximal histidine in myoglobin with Nδ-methylhistidine has been shown to augment its catalytic functions. researchgate.netrsc.org
Investigating Ligand Dynamics and Conformational Changes in Metalloenzymes
The introduction of a 3-methyl-histidine (3-Me-His) residue into the active site of metalloenzymes, facilitated by the use of its Boc-protected precursor in solid-phase peptide synthesis, offers a sophisticated method for studying ligand dynamics and conformational changes. The methyl group at the 3-position of the imidazole ring sterically hinders the Nδ nitrogen, thereby enforcing coordination of the metal ion through the Nε nitrogen. This fixed coordination mode eliminates the tautomeric ambiguity of a natural histidine ligand, providing a clearer picture of the metal center's environment.
Studies on de novo designed metalloenzymes have demonstrated that the orientation of histidine ligands plays a critical role in modulating the structure and dynamics of the active site. acs.orgnih.gov By replacing a standard histidine with 3-Me-His, researchers can investigate how this defined coordination geometry influences the binding and release of substrates and inhibitors. For instance, in engineered myoglobin variants, the replacement of the proximal histidine with Nδ-methylhistidine has been shown to augment catalytic activities, including peroxidase and carbene transferase reactions. rsc.org This suggests that the modification impacts the dynamic behavior of the active site, optimizing it for novel functions.
Research on artificial metalloenzymes has also highlighted that cofactor binding dynamics can lead to alternative active site structures within the same protein scaffold. acs.org The introduction of a modified histidine can stabilize one conformation over another, thereby influencing both the activity and enantioselectivity of the enzyme. By studying these changes, researchers can gain a deeper understanding of the subtle interplay between ligand coordination, protein conformation, and catalytic outcome.
| Enzyme/Protein System | Modification | Observed Effect on Dynamics/Conformation | Reference |
|---|---|---|---|
| De Novo Coiled-Coil Peptide | His to 3-Me-His | Alters coupling between CO stretch and Cu-C-O bend, indicating changes in the potential energy surface of the bound ligand. | acs.org |
| Cytochrome c Peroxidase | Axial His to Nδ-Methyl His | Disrupts the hydrogen-bonding network to the distal Asp residue, impacting electron transfer and slowing substrate reaction rates. | mdpi.com |
| Engineered Myoglobin | Proximal His to Nδ-Methyl-His | Enhances peroxidase and carbene transferase activities, suggesting favorable conformational and dynamic changes in the active site. | rsc.org |
| Artificial Metalloenzyme (LmrR) | Single amino acid mutation near the active site | Alters the binding position of the metal cofactor, leading to different active site structures and influencing catalytic selectivity. | acs.org |
Spectroscopic and Structural Characterization of Modified Active Sites
The incorporation of 3-methyl-histidine serves as a powerful spectroscopic and structural probe. The modification induces subtle yet significant changes in the active site that can be monitored using a variety of biophysical techniques, providing high-resolution information about the metal coordination environment.
Spectroscopic Characterization:
Spectroscopic methods are highly sensitive to the electronic and geometric structure of the metal center. nih.gov In studies of heme-dependent aromatic oxygenases, UV-visible spectroscopy is employed to detect changes in the heme's electronic state upon substrate binding or alterations in the coordination sphere. nih.gov The introduction of a 3-Me-His ligand, which alters the electron-donating properties of the imidazole ring, can lead to measurable shifts in the absorption spectra.
Electron Paramagnetic Resonance (EPR) spectroscopy is another invaluable tool, particularly for studying paramagnetic metal centers like Cu(II) or Fe(III). In studies of a mononuclear iron-dependent DMSP lyase, EPR was used to characterize the interaction between the iron center and a nitric oxide (NO) spin probe. plos.org The changes in the EPR signal upon substrate binding provided insights into the active site geometry. plos.org Similarly, in de novo designed copper nitrite (B80452) reductases, EPR spectroscopy, in conjunction with other techniques, was used to characterize transient intermediates and protective pathways at the histidine-brace active site. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and environment of the modified histidine. acs.org While not directly observing the metal in many cases, NMR can detect changes in the chemical shifts of the protons and carbons of the 3-Me-His residue and neighboring amino acids, revealing conformational changes upon metal binding or substrate interaction.
| Technique | Enzyme System | Key Finding | Reference |
|---|---|---|---|
| UV-visible Spectroscopy | Heme-dependent Aromatic Oxygenases | Sensitive to changes in the heme electronic state, allowing detection of substrate binding and redox chemistry. | nih.gov |
| EPR Spectroscopy | Ruegeria pomeroyi DddW (Fe-dependent) | Characterized the interaction of the Fe(II) center with an NO probe and substrate, revealing details of the coordination environment. | plos.org |
| 2D-IR Spectroscopy | De Novo His3-Cu(I) Peptide | Revealed ultrafast (2 ps) nonequilibrium structural rearrangements upon vibrational excitation of a bound CO ligand. | acs.org |
| Resonance Raman Spectroscopy | Fe(III)-tyrosinate model of ACMSD | Identified ligand-to-metal charge-transfer bands, confirming the coordination of a tyrosine residue to the iron center in a mutant. | nih.gov |
Structural Characterization:
X-ray crystallography provides the most direct and detailed three-dimensional picture of the modified active site. Crystal structures of engineered enzymes with incorporated 3-Me-His can reveal subtle changes in bond lengths and angles within the metal's coordination sphere. For example, the crystal structure of an engineered ascorbate (B8700270) peroxidase with an Nδ-methyl histidine ligand showed only minor structural changes to accommodate the methyl group, suggesting that the hydrogen bond it replaced is not essential for controlling the ligand's conformation. acs.org In another study, the crystal structure of a Class 3 L-asparaginase mutant, where a key cysteine in the zinc coordination site was replaced, showed the collapse of the metal-binding site. frontiersin.org Such studies are crucial for understanding the role of each residue in maintaining the structural integrity and catalytic function of the active site.
The combination of these spectroscopic and structural methods provides a comprehensive understanding of how the introduction of a 3-methyl-histidine residue, via its this compound precursor, can be used to dissect the complex relationships between active site structure, ligand dynamics, and enzymatic catalysis in metalloenzymes.
Utilization in Biochemical Assays and Diagnostic Tool Development
Applications in the Design of Biosensors for Specific Biomolecule Detection
The development of highly sensitive and selective biosensors is a cornerstone of modern diagnostics and biochemical research. Boc-D-his(3-ME)-OH and similar histidine derivatives are valuable in this field due to the versatile properties of the histidine residue. The imidazole (B134444) side chain of histidine can participate in a range of interactions, including coordination with metal ions, hydrogen bonding, and acid-base catalysis, making it an ideal component for molecular recognition elements in biosensors. rsc.org
The incorporation of this compound into synthetic peptides or other molecular scaffolds allows for the creation of tailored recognition sites for specific biomolecules. The methyl group on the imidazole ring can modulate the electronic properties and steric hindrance of the side chain, which can fine-tune the binding affinity and selectivity of the biosensor for its target analyte. vulcanchem.com This is particularly useful in designing biosensors for detecting metabolites, proteins, or nucleic acids, where high specificity is paramount to avoid false-positive signals. The development of such diagnostic tools is crucial for enhancing the accuracy of medical tests. chemimpex.com
Recent advancements in biosensor technology, such as those based on surface plasmon resonance (SPR), leverage these molecular recognition principles to achieve high sensitivity. researchgate.net While direct studies detailing the use of this compound in specific, commercially available biosensors are limited in the public domain, the foundational role of modified histidine derivatives in creating selective binding sites is a well-established principle in the field. vulcanchem.comchemimpex.com The use of conducting polymers and molecularly imprinted polymers in conjunction with amino acid derivatives represents another frontier in developing robust electrochemical sensors for various analytes. researchgate.net
Role in Proteomics Research for Protein Identification and Characterization
Proteomics, the large-scale study of proteins, relies heavily on techniques that can accurately identify and quantify proteins within complex biological samples. nih.gov One of the key methodologies in proteomics is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS). nih.gov In this context, isotopically labeled amino acids are invaluable tools for quantitative proteomics, and derivatives like this compound play a role in the synthesis of labeled peptide standards. ckgas.com
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique that involves the metabolic incorporation of "heavy" labeled amino acids into proteins. ckgas.com While this compound itself is a protected amino acid used in chemical synthesis, its unlabeled or isotopically labeled counterparts are fundamental to creating the peptide fragments necessary for protein identification and characterization. These synthetic peptides, which can incorporate modified amino acids, serve as internal standards for accurate quantification and as reference materials for validating protein identifications made by mass spectrometry. nih.govckgas.com
Furthermore, the study of post-translational modifications (PTMs), such as histidine methylation, is a critical aspect of proteomics. rsc.org Histidine methylation can be involved in protein stability, synthesis, and cell signaling. rsc.org The synthesis of peptides containing specifically methylated histidine residues, which can be achieved using precursors like this compound, is essential for developing assays to study the enzymes responsible for these modifications (histidine methyltransferases) and to understand their biological consequences. rsc.orgvulcanchem.com
Table 1: Applications of Modified Histidine Derivatives in Proteomics
| Application | Description | Relevance of this compound |
| Quantitative Proteomics (e.g., SILAC) | Incorporation of isotopically labeled amino acids into proteins for relative and absolute quantification by mass spectrometry. ckgas.com | Serves as a building block for synthesizing isotopically labeled peptide standards used for calibration and validation. |
| Protein Identification | Matching experimental peptide mass spectra to theoretical spectra from protein databases. nih.gov | Used to synthesize reference peptides that confirm the identity of proteins and help to resolve ambiguities in mass spectrometry data. |
| Post-Translational Modification (PTM) Studies | Investigating modifications like methylation on histidine residues to understand their role in protein function and signaling. rsc.org | Enables the synthesis of peptides with site-specific 3-methylhistidine, which are crucial substrates and standards for studying histidine methyltransferases. vulcanchem.com |
Advanced Approaches in Biochemical Screening and Assay Development
This compound is a valuable reagent in the development of advanced biochemical screening and assay platforms. Its utility stems from its role as a protected amino acid derivative that can be incorporated into synthetic peptides and other small molecules used to probe biological systems. chemimpex.com The Boc protecting group ensures that the amino group does not participate in unwanted side reactions during the synthesis of these molecular tools.
In drug discovery, for instance, high-throughput screening (HTS) campaigns often employ libraries of small molecules or peptides to identify compounds that modulate the activity of a particular enzyme or receptor. The synthesis of peptide libraries containing modified amino acids like 3-methylhistidine can lead to the discovery of more potent and selective drug candidates. The methyl group can alter the peptide's conformation and binding properties, potentially enhancing its interaction with the target protein. vulcanchem.com
Furthermore, this compound is instrumental in creating specific substrates for enzymes, particularly those involved in histidine metabolism or post-translational modification. rsc.orgvulcanchem.com By designing and synthesizing peptides that contain 3-methylhistidine, researchers can develop highly specific assays to measure the activity of enzymes that recognize this modified residue. These assays are critical for fundamental biochemical research and for screening potential enzyme inhibitors. The development of such biochemical assay reagents is a key application area. medchemexpress.com
Table 2: Research Findings on the Utility of Protected Amino Acids in Assay Development
| Research Area | Finding | Implication for this compound |
| Peptide-Based Drug Discovery | The incorporation of unnatural or modified amino acids can enhance the stability, bioactivity, and specificity of therapeutic peptides. chemimpex.com | This compound allows for the precise insertion of 3-methylhistidine into peptide sequences, potentially improving their pharmacological properties. |
| Enzyme Inhibition Studies | Protected amino acids are fundamental for synthesizing peptide-based enzyme inhibitors, which are valuable research tools and potential therapeutics. | Can be used to build peptidomimetic structures that target the active sites of enzymes, particularly those that process histidine-containing substrates. |
| Bioconjugation | Protected amino acids are used to create bioconjugates for applications like targeted drug delivery. chemimpex.com | The unique properties of the 3-methylhistidine residue can be exploited in the design of bioconjugates with specific targeting or release characteristics. |
Advanced Mechanistic and Structural Investigations
Elucidation of Reaction Mechanisms in Synthetic Transformations
The chemical reactivity and structural integrity of Boc-D-his(3-ME)-OH are of paramount importance in its application as a building block in peptide synthesis. chemimpex.com Detailed investigations into the mechanisms of reactions involving this compound shed light on factors that ensure the desired stereochemistry and product outcome.
Detailed Studies on Stereochemical Integrity and Epimerization Pathways in Peptide Bond Formation
A primary concern during peptide synthesis is the preservation of the stereochemical integrity of the individual amino acid residues. thieme-connect.de The process of epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides with potentially altered biological activities. mdpi.com For histidine residues, the imidazole (B134444) ring itself can participate in epimerization. The N(π) atom of the imidazole ring can abstract the α-proton of the amino acid, leading to the formation of an enolate intermediate. This planar intermediate can then be protonated from either face, resulting in a mixture of L- and D-isomers. mdpi.com
Studies have shown that protection of the imidazole nitrogen is crucial to minimize racemization. bris.ac.ukmdpi.com In the case of this compound, the methyl group at the 3-position (Nτ) of the imidazole ring plays a significant role. While protection is often targeted at the more nucleophilic N(π) position to directly hinder its involvement in proton abstraction, protection at the N(τ) position, as in this compound, can also suppress racemization. mdpi.com This is achieved by reducing the basicity of the N(π) nitrogen through inductive effects and steric hindrance. researchgate.net However, the potential for epimerization is not entirely eliminated and is dependent on the coupling methods and reaction conditions employed. mdpi.com For instance, the choice of coupling reagents and the presence of certain additives can influence the rate of epimerization. mdpi.com
Influence of Protecting Groups on Reaction Outcomes and Product Profiles
The use of protecting groups is a fundamental strategy in peptide synthesis to prevent unwanted side reactions. biosynth.com The tert-butyloxycarbonyl (Boc) group on the α-amino group of this compound is a standard protecting group in Boc-based solid-phase peptide synthesis (SPPS). peptide.comrsc.org This group is stable under the conditions required for peptide coupling but can be readily removed with acids like trifluoroacetic acid (TFA). peptide.com
The methyl group on the imidazole ring of this compound serves as a permanent protecting group for the Nτ-nitrogen. This methylation alters the electronic properties of the imidazole ring, which can influence reaction outcomes. vulcanchem.com For example, the nucleophilicity of the unprotected N(π)-nitrogen is still a factor to consider during synthesis.
The combination of the Boc group and the N-methyl group provides a specific protection scheme. The orthogonality of protecting groups is a key principle in complex peptide synthesis, allowing for the selective removal of one group without affecting others. peptide.com In the context of this compound, the Boc group is acid-labile, while the N-methyl group is stable under these conditions. This allows for the iterative deprotection of the α-amino group and subsequent coupling of the next amino acid in the sequence. peptide.com
Investigation of Molecular Interactions and Recognition Mechanisms in Biological Systems
Understanding how peptides containing 3-methyl-histidine interact with biological targets is crucial for designing new therapeutic agents. Structural and computational methods provide detailed insights into these interactions at the molecular level.
Structural Biology Approaches (e.g., X-ray Crystallography, NMR Spectroscopy)
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structures of peptides and their complexes with biological macromolecules.
X-ray crystallography can provide high-resolution snapshots of peptide-receptor interactions. For a peptide containing 3-methyl-histidine, a crystal structure can reveal the precise orientation of the modified residue within a binding pocket. This includes the specific hydrogen bonds, hydrophobic interactions, and potential metal coordination involving the imidazole ring. researchgate.net For example, a crystal structure of a reconstructed Kaede-type Red Fluorescent Protein containing 3-methylhistidine at position 62 was determined at a resolution of 1.70 Å. rcsb.org Such structural data is invaluable for understanding structure-activity relationships and for guiding the design of more potent and selective peptide ligands.
NMR spectroscopy is particularly useful for studying the conformation and dynamics of peptides in solution, which can be more representative of the physiological environment. thieme-connect.deresearchgate.net For peptides containing this compound, NMR can be used to:
Determine the solution structure of the peptide.
Identify the specific atoms involved in binding to a receptor.
Characterize the dynamics of the peptide and the receptor upon complex formation.
Probe the protonation state of the imidazole ring. acs.orgmdpi.com
1D and 2D NMR experiments can provide information on chemical shifts, coupling constants, and through-space interactions (NOEs), which are used to calculate the three-dimensional structure of the peptide. researchgate.net
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure in the solid state. rcsb.orgnih.gov | Reveals precise binding modes and interactions with target receptors. researchgate.net |
| NMR Spectroscopy | 3D structure and dynamics in solution. thieme-connect.deresearchgate.net | Provides insights into conformational flexibility and interactions in a physiological-like environment. acs.org |
Computational Chemistry and Molecular Dynamics Simulations of Peptide-Receptor Complexes
Computational methods complement experimental techniques by providing dynamic views of peptide-receptor interactions and allowing for the prediction of binding affinities.
Molecular dynamics (MD) simulations can be used to simulate the movement of a peptide and its receptor over time, providing insights into the stability of the complex and the key interactions that maintain binding. For a peptide with a 3-methyl-histidine residue, MD simulations can explore how the methyl group influences the conformational landscape of the peptide and its interactions within the binding site. These simulations can also help to understand the role of water molecules in mediating peptide-receptor recognition.
Computational chemistry methods, such as quantum mechanics (QM) and molecular mechanics (MM), can be used to calculate the binding energies of peptide-receptor complexes. nih.gov These calculations can help to rationalize experimental binding data and to predict the affinity of new peptide designs. Docking studies can predict the preferred binding orientation of a peptide within a receptor's active site, guiding further experimental investigation. However, predicting the entropy of binding for even simple host-guest complexes remains a challenge for modern computational chemistry. rsc.org
Protonation State Dynamics of the Imidazole Moiety and Their Influence on Biological Activity
The imidazole side chain of histidine is unique among amino acids due to its pKa being close to physiological pH, allowing it to exist in different protonation states. acs.orgwikipedia.orgrsc.org The methylation at the Nτ position in this compound fixes one of the tautomeric forms, but the N(π) nitrogen can still be protonated.
The protonation state of the imidazole ring is critical for its biological function, as it determines its ability to act as a hydrogen bond donor or acceptor, to coordinate with metal ions, and to participate in acid-base catalysis. acs.orgmdpi.comnih.gov The pKa of the imidazole ring can be significantly influenced by the local microenvironment within a protein or a peptide-receptor complex. mdpi.com
The protonation state can be studied using:
NMR spectroscopy: The chemical shifts of the imidazole ring protons and carbons are sensitive to the protonation state. acs.orgmdpi.com
Raman spectroscopy: This technique can also be used to determine the pKa of histidine residues. mdpi.com
Quantum mechanical calculations: These methods can predict the most likely protonation state based on the surrounding environment. nih.gov
| Protonation State | Charge | Role in Biological Systems |
|---|---|---|
| N(π)-H Protonated | Positive | Can act as a hydrogen bond donor. acs.org |
| Neutral | Neutral | Can act as a hydrogen bond acceptor. acs.org |
pKa Perturbations and Their Role in Catalytic and Binding Mechanisms
The imidazole side chain of histidine plays a pivotal role in the function of many proteins and enzymes due to its ability to act as both a proton donor and acceptor at physiological pH. wikipedia.org The acid dissociation constant (pKa) of the imidazole ring in free histidine is approximately 6.0, but this value can be significantly perturbed by the local microenvironment within a protein or by chemical modifications. wikipedia.orgatamanchemicals.com One such modification is methylation of the imidazole nitrogen atoms.
In the case of this compound, the methyl group is attached to the N-3 (also known as N-π or pros) nitrogen of the imidazole ring. nih.gov This modification has a distinct effect on the electronic properties and, consequently, the pKa of the side chain. The methyl group, being electron-donating, increases the electron density within the imidazole ring. This enhances the basicity of the remaining non-methylated N-1 (N-τ or tele) nitrogen, resulting in an increased pKa compared to the unmodified histidine. nih.govmdpi.com Studies on related compounds show that methylation generally increases the pKa of the imidazole ring. nih.gov For instance, the pKa of N-methylimidazole is slightly higher than that of imidazole itself. acs.org Furthermore, biochemical methylation of histidine residues in proteins is known to increase their pKa. nih.gov
The predicted basic pKa for 3-methyl-L-histidine is significantly higher than that of the unmodified histidine imidazole ring, underscoring the electronic influence of the methyl group. This perturbation is critical in defining the compound's function in catalytic and binding events. A higher pKa implies that the imidazole ring will be protonated over a wider pH range. This can alter its capacity to participate in catalytic triads where the basic nitrogen of histidine is required to abstract a proton from a serine, threonine, or cysteine to activate it as a nucleophile. wikipedia.org
Furthermore, the methylation at the N-3 position permanently blocks this nitrogen from participating in hydrogen bonding as a donor, which can fundamentally alter binding interactions with substrates, cofactors, or metal ions that rely on this specific interaction. acs.org The increased basicity of the N-1 nitrogen, however, may enhance its ability to act as a general base or a metal ligand, thereby modulating the catalytic or binding mechanism in a specific and targeted manner.
| Compound | Relevant Functional Group | Reported pKa Value | Reference |
|---|---|---|---|
| Histidine | Imidazole Ring | ~6.0 | wikipedia.org |
| Histidine (in proteins) | Imidazole Ring | ~6.5 | nih.gov |
| Imidazole | Imidazole Ring | 7.1 | mdpi.com |
| N-methylimidazole | Imidazole Ring | 7.38 | acs.org |
| 3-Methyl-L-histidine (Predicted) | Strongest Basic | 9.43 |
Correlating Imidazole Nucleophilicity with Enzymatic Hydrolysis Activity
The catalytic activity of many hydrolytic enzymes relies on the nucleophilic character of the histidine imidazole side chain. atamanchemicals.comrsc.org In catalysis, the unprotonated nitrogen of the imidazole ring can act as a potent nucleophile, often attacking an electrophilic center, such as the carbonyl carbon of an ester or amide substrate, to form a transient acylated intermediate that is subsequently hydrolyzed. mdpi.com
The methylation of the N-3 nitrogen in this compound has a profound impact on the nucleophilicity of the imidazole ring. While the N-3 nitrogen is blocked, the electron-donating methyl group increases the electron density on the N-1 nitrogen, thereby enhancing its nucleophilicity. mdpi.com This makes the N-1 nitrogen a more potent nucleophile for attacking electrophilic substrates. This effect is supported by studies of histidine methyltransferases, where the enzymatic environment enhances the nucleophilicity of the target nitrogen to facilitate the methylation reaction. mdpi.com
The strategic placement of the methyl group can be leveraged to tune catalytic activity. In studies of de novo designed hydrolases, the use of a non-canonical amino acid, Nδ-methylhistidine (equivalent to 1-methylhistidine), was shown to produce a competent catalytic nucleophile. researchgate.net Importantly, the methylation was crucial for catalytic function as it prevented the formation of unreactive acyl-enzyme intermediates that could compromise the activity of hydrolases designed with standard histidine. researchgate.net
In another study using a peroxidase-mimetic catalyst created by the self-assembly of a fluorenyl-modified N-methylated histidine and hemin, the position of the methyl group was shown to directly affect catalytic efficiency. researchgate.net The kinetic parameters for the oxidation of a substrate revealed significant differences between catalysts assembled with N-ε-methylhistidine (N-3 methyl) and N-δ-methylhistidine (N-1 methyl), demonstrating that methylation is a key determinant of catalytic activity. researchgate.net
| Catalyst Assembly | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
|---|---|---|---|---|
| Fmoc-εmHis/hemin (N-3 methyl analog) | H₂O₂ | 16.08 | 0.5306 | 32.99 |
| TMB | 0.1449 | 0.661 | 4561 | |
| Fmoc-δmHis/hemin (N-1 methyl analog) | H₂O₂ | 64.30 | 0.167 | 2.59 |
| TMB | 0.04965 | 0.048 | 967.7 |
For enzymatic hydrolysis, the enhanced nucleophilicity of the N-1 nitrogen in a 3-methylated histidine can lead to a more efficient initial attack on the substrate. By preventing protonation/deprotonation at the N-3 position and eliminating its ability to act as a hydrogen bond donor, the catalytic cycle can be simplified and potential side reactions avoided. This makes this compound a valuable tool for designing peptidomimetics or enzyme inhibitors where a specific, highly nucleophilic, and sterically defined catalytic group is required.
Future Research Directions and Emerging Applications
Integration with Advanced Bio-orthogonal Chemistry Methodologies
The N3-methylhistidine residue offers potential for integration with bio-orthogonal chemistry. Modifications to the imidazole (B134444) ring could be designed to serve as specific reaction handles for click chemistry or other bio-orthogonal ligation strategies, enabling precise labeling of peptides or the construction of complex peptide conjugates for imaging or therapeutic delivery.
Development of Next-Generation Peptide-Based Therapeutics and Diagnostics
The unique properties conferred by the N3-methyl group—such as enhanced stability, altered binding, or specific electronic characteristics—make Boc-D-his(3-ME)-OH a promising candidate for developing next-generation peptide-based therapeutics and diagnostics. Peptides incorporating this residue could exhibit improved pharmacokinetic profiles, increased target specificity, or novel mechanisms of action, leading to more effective treatments or sensitive diagnostic tools.
Expansion of Enzyme Engineering Capabilities for Industrial and Biomedical Applications
Enzyme engineering efforts could leverage N3-methylhistidine to create peptides with tailored catalytic activities or improved stability in industrial processes or biomedical applications. By incorporating this modified amino acid into enzyme mimetics or engineered protein scaffolds, researchers can explore new catalytic functions or enhance existing ones, potentially leading to biocatalysts with superior performance.
Novel Applications in Materials Science and Nanobiotechnology through Peptide Self-Assembly
Peptides containing N3-methylhistidine can be designed to self-assemble into ordered nanostructures. The N3-methyl group can influence the self-assembly process by altering intermolecular interactions, such as hydrogen bonding or π-stacking, thereby controlling the morphology and properties of the resulting nanomaterials. These materials could find applications in drug delivery systems, tissue engineering scaffolds, or biosensors.
Multidisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Pharmacology
Future research will likely involve multidisciplinary collaborations. Synthetic chemists will continue to develop efficient routes for producing this compound and its derivatives. Chemical biologists will explore its incorporation into peptides to probe biological mechanisms and develop new molecular tools. Pharmacologists will investigate the therapeutic potential of peptides featuring this modified residue, assessing their efficacy, safety, and pharmacokinetic profiles. This integrated approach is key to unlocking the full potential of this compound in various scientific and technological domains.
Q & A
Basic: What are the established protocols for synthesizing Boc-D-his(3-ME)-OH, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves protecting the histidine side chain with a 3-methyl group, followed by Boc (tert-butoxycarbonyl) protection of the amine. Key parameters include:
- Temperature control : Elevated temperatures (e.g., 25–40°C) for coupling reactions, monitored via TLC/HPLC .
- Catalyst selection : Use of HOBt/DIC or other coupling agents to minimize racemization .
- Purification : Gradient elution in reverse-phase HPLC with C18 columns to isolate the product from byproducts.
Optimization requires systematic adjustment of solvent polarity (e.g., DMF vs. DCM), stoichiometric ratios, and reaction time. Deviations from standard protocols must be justified with purity/yield data .
Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing this compound?
Methodological Answer:
Contradictions often arise from impurities, solvent artifacts, or isotopic patterns. Steps include:
- Cross-validation : Compare H/C NMR shifts with computational predictions (e.g., DFT calculations) and reference databases .
- High-resolution MS : Confirm molecular ion peaks and rule out adducts (e.g., sodium/potassium) .
- Sample preparation : Ensure dryness to avoid water peaks in NMR or solvent interference in MS .
Document all conditions (e.g., deuterated solvents, ionization methods) to trace discrepancies .
Basic: What analytical techniques are essential for confirming the identity and purity of this compound?
Methodological Answer:
- HPLC : Use a chiral stationary phase to confirm enantiomeric purity (>98% ee) .
- NMR spectroscopy : Analyze H and C spectra for characteristic Boc (1.4 ppm) and histidine side-chain signals .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H] at m/z 305.3) .
- Melting point : Compare with literature values (±2°C tolerance) .
Advanced: What chiral resolution methods are effective for this compound, and how can enantiomeric excess (ee) be quantified?
Methodological Answer:
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) in organic-aqueous biphasic systems to enhance D-isomer selectivity .
- Chiral HPLC : Utilize columns like Chiralpak IA or IB with hexane:isopropanol gradients; quantify ee via peak area ratios .
- Circular dichroism (CD) : Measure Cotton effects at 220–250 nm to correlate with enantiomeric composition .
- X-ray crystallography : Resolve absolute configuration for ambiguous cases .
Basic: How does this compound’s stability under varying conditions (pH, temperature) impact experimental design?
Methodological Answer:
- pH stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h) to identify labile bonds (e.g., Boc-group hydrolysis below pH 3) .
- Thermal stability : Use TGA/DSC to determine decomposition thresholds (>80°C may degrade the compound) .
- Storage : Recommend –20°C in anhydrous DMSO or ACN to prevent hydrolysis .
Advanced: How can computational models predict this compound’s behavior in peptide synthesis, and what validation experiments are needed?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions with coupling agents (e.g., HATU) to predict steric hindrance or racemization risks .
- DFT calculations : Optimize transition states for Boc-deprotection steps (e.g., TFA-mediated cleavage) .
- Validation : Compare simulated coupling efficiencies with experimental yields using SPR (surface plasmon resonance) or fluorescence quenching assays .
Advanced: What strategies resolve discrepancies between theoretical and observed biological activity of this compound-containing peptides?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Use alanine scanning or His→Ala mutations to isolate contributions from the modified histidine .
- Conformational studies : Employ NMR or cryo-EM to verify peptide folding vs. computational predictions .
- Dose-response assays : Test activity across concentrations (nM–µM) to rule out non-specific binding .
- Control experiments : Include scrambled-sequence peptides to confirm sequence-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
